

How do the properties of selenious acid compare to those of tellurous acid?

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Compound of Interest

Compound Name: Selenious acid

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A Comparative Guide to the Properties of Selenious Acid and Tellurous Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the physicochemical properties of **selenious acid** (H_2SeO_3) and tellurous acid (H_2TeO_3). The information presented is supported by experimental data and detailed methodologies to assist researchers in selecting the appropriate reagent for their specific applications, from organic synthesis to the development of novel therapeutic agents.

Physical and Chemical Properties: A Comparative Overview

Selenious acid and tellurous acid, the oxoacids of selenium and tellurium in the +4 oxidation state, exhibit distinct differences in their stability, acidity, solubility, and oxidizing power. These differences are rooted in the fundamental properties of the central atoms, selenium and tellurium.

Property	Selenious Acid (H ₂ SeO ₃)	Tellurous Acid (H ₂ TeO ₃)	Key Differences & Notes
Molar Mass	128.97 g/mol [1]	177.61 g/mol [2]	Tellurous acid is significantly heavier due to the higher atomic mass of tellurium.
Appearance	Colorless, deliquescent crystals[1]	White, amorphous solid[2][3]	Selenious acid is typically crystalline and hygroscopic, while tellurous acid is often prepared as an amorphous solid and is not well-characterized in a crystalline form.[2][4]
Structure	Pyramidal molecules interconnected by hydrogen bonds in the solid state.[5]	Not well-characterized as a solid; exists as pyramidal Te(OH) ₂ (O) molecules.[4]	Both have a similar basic molecular geometry, but the solid-state structure of tellurous acid is less defined.
Acidity (pKa)	pKa ₁ = 2.62pKa ₂ = 8.32[6]	pKa ₁ = 2.48pKa ₂ = 7.70[2][4]	The pKa values are comparable, with tellurous acid being slightly stronger in its first dissociation and slightly weaker in its second.
Solubility in Water	Very soluble (167 g/100 mL at 20 °C)[7]	Sparingly soluble (approx. 0.03 g/100 mL)[3]	Selenious acid is highly soluble, a key difference for solution-based applications. Tellurous acid's low

solubility can be a limiting factor.

Thermal Stability	Decomposes at around 70 °C to selenium dioxide and water.[8]	Less stable; decomposes on warming to tellurium dioxide and water.[2] [3]	Both are thermally unstable, readily losing water to form the corresponding dioxides.
Redox Potential (Standard)	Acidic: $\text{H}_2\text{SeO}_3 + 4\text{H}^+ + 4\text{e}^- \rightleftharpoons \text{Se} + 3\text{H}_2\text{O}$ $E^0 = +0.74$ VBasic: $\text{SeO}_3^{2-} + 3\text{H}_2\text{O} + 4\text{e}^- \rightleftharpoons \text{Se} + 6\text{OH}^-$ $E^0 = -0.37 \text{ V}$	Acidic: $\text{TeO}_2 + 4\text{H}^+ + 4\text{e}^- \rightleftharpoons \text{Te} + 2\text{H}_2\text{O}$ $E^0 = +0.593 \text{ V}$ VBasic: $\text{TeO}_3^{2-} + 3\text{H}_2\text{O} + 4\text{e}^- \rightleftharpoons \text{Te} + 6\text{OH}^-$ $E^0 = -0.57 \text{ V}$	Selenious acid is a stronger oxidizing agent than tellurous acid in both acidic and basic conditions, as indicated by its more positive (or less negative) standard reduction potential.

Experimental Protocols

Synthesis of Selenious Acid (from Selenium Dioxide)

Principle: **Selenious acid** is readily prepared by the hydration of selenium dioxide.

Materials:

- Selenium dioxide (SeO_2)
- Distilled water
- Porcelain mortar and pestle
- Water bath
- Glass filter
- Vacuum desiccator with potassium hydroxide (KOH)

Procedure:

- In a porcelain mortar, dissolve a known quantity of selenium dioxide in a minimal amount of warm distilled water.^[5]
- Transfer the resulting solution to an evaporating dish and heat gently on a water bath to concentrate the solution until crystallization begins.^[5] Avoid overheating, which can lead to the decomposition of **selenious acid** back to selenium dioxide.
- Allow the solution to cool slowly to room temperature to form crystals of **selenious acid**.
- Collect the crystals by filtration using a glass filter.^[5]
- Wash the crystals with a small amount of ice-cold distilled water to remove any soluble impurities.
- Dry the purified **selenious acid** crystals in a vacuum desiccator over a drying agent such as potassium hydroxide for three to four days.^[5] Extended drying should be avoided to prevent dehydration.^[5]

Synthesis of Tellurous Acid (from Potassium Tellurite)

Principle: Tellurous acid can be precipitated from a solution of a soluble tellurite salt by careful acidification.

Materials:

- Potassium tellurite (K_2TeO_3) or elemental tellurium and nitric acid to prepare it in situ.
- 10% Potassium hydroxide (KOH) solution
- Dilute nitric acid (HNO_3)
- Phenolphthalein indicator
- Ice bath
- Filtration apparatus

- Distilled water

Procedure:

- Prepare a solution of potassium tellurite. This can be done by dissolving commercially available K_2TeO_3 in water or by dissolving elemental tellurium in dilute nitric acid, evaporating to dryness, and then dissolving the residue in a 10% KOH solution.[3]
- Cool the potassium tellurite solution in an ice bath to 0 °C.[3]
- Add a drop of phenolphthalein indicator to the cold solution.
- Slowly add dilute nitric acid dropwise with constant stirring. Continue the addition until the pink color of the indicator disappears, indicating neutralization.[3]
- A white precipitate of tellurous acid will form, initially as flakes and then becoming microcrystalline.[3]
- Filter the precipitate and wash it thoroughly with ice-cold distilled water until the filtrate is free of nitrate and potassium ions.[3]
- The resulting tellurous acid should be stored under distilled water as it is unstable and readily loses water upon drying.[3]

Characterization: Determination of pKa by Potentiometric Titration

Principle: The acid dissociation constants (pKa) of selenious and tellurous acid can be determined by titrating a solution of the acid with a standard solution of a strong base and monitoring the pH change.

Materials:

- **Selenious acid** or Tellurous acid solution of known concentration
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
- pH meter with a combination glass electrode

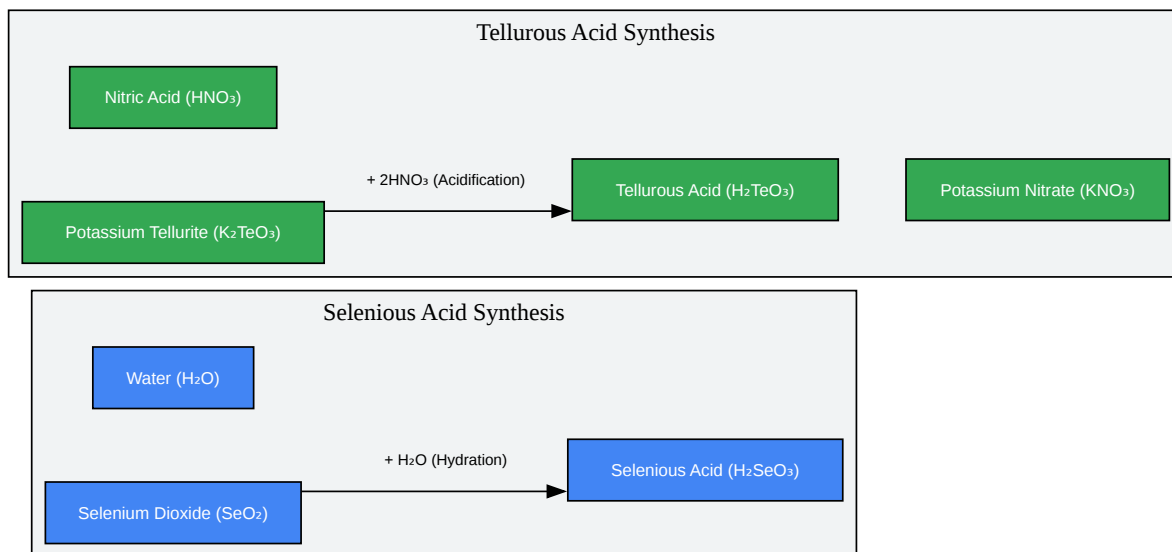
- Magnetic stirrer and stir bar
- Buret
- Beaker

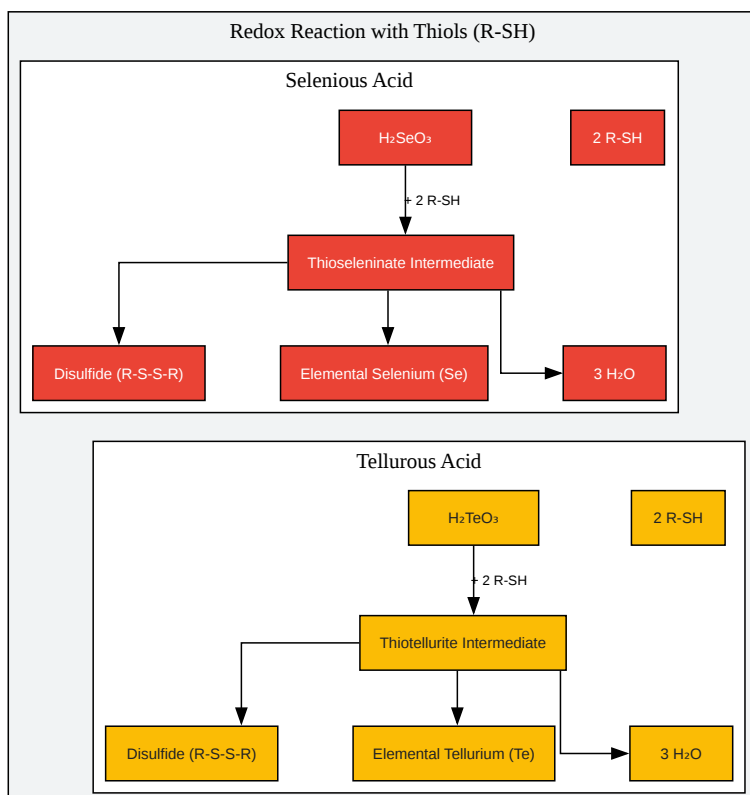
Procedure:

- Calibrate the pH meter using standard buffer solutions.
- Pipette a known volume of the selenious or tellurous acid solution into a beaker.
- Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.
- Begin stirring the solution at a moderate, constant rate.
- Record the initial pH of the acid solution.
- Add the standardized NaOH solution from the buret in small, known increments (e.g., 0.5 mL).
- After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.
- Continue the titration until the pH has risen significantly, well past the equivalence points.
- Plot a graph of pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points. The first pKa ($\text{pK}_{\text{a}1}$) is the pH at half the volume of the first equivalence point, and the second pKa ($\text{pK}_{\text{a}2}$) is the pH at the midpoint between the first and second equivalence points.

Visualizing Comparative Pathways and Mechanisms

The following diagrams illustrate the distinct synthesis routes for selenious and tellurous acids and a comparison of their redox reactions with thiols, a process of significant interest in biological systems and drug development.





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